Eucalyptal B

Description

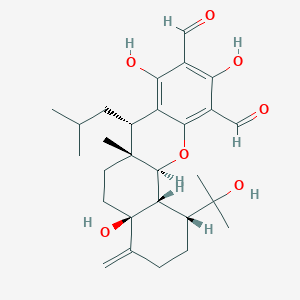

Eucalyptal B is a formyl-phloroglucinol meroterpenoid (FPM) isolated from Eucalyptus globulus fruits. Structurally, it comprises a phloroglucinol core coupled with a monoterpene moiety via a hetero Diels-Alder reaction . This compound exhibits potent anti-tumor activity, with reported IC50 values of 6.8 µM against HL-60 leukemia cells and 17 µM against A-549 lung carcinoma cells . Its mechanism involves inducing apoptosis and cell cycle arrest, though detailed molecular pathways remain under investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O7 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(1R,4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-1-(2-hydroxypropan-2-yl)-6a-methyl-4-methylidene-7-(2-methylpropyl)-1,2,3,5,6,7,12a,12b-octahydronaphtho[1,2-b]chromene-9,11-dicarbaldehyde |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19-20-23(32)16(12-29)22(31)17(13-30)24(20)35-25-21-18(26(4,5)33)8-7-15(3)28(21,34)10-9-27(19,25)6/h12-14,18-19,21,25,31-34H,3,7-11H2,1-2,4-6H3/t18-,19-,21+,25+,27-,28-/m1/s1 |

InChI Key |

VWNYEWUFLXJJJS-GDTDCKGHSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3[C@@H](CCC4=C)C(C)(C)O)O)C)C=O)O)C=O)O |

Canonical SMILES |

CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(CCC4=C)C(C)(C)O)O)C)C=O)O)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Classification

FPMs are hybrid molecules combining phloroglucinol (a phenolic compound) with terpenes (mono-, sesqui-, or diterpenes). Below is a comparative analysis of Eucalyptal B with structurally related FPMs and other phloroglucinol derivatives:

Key Research Findings

Antifungal Synergy :

- Eucalyptal D reduces fluconazole efflux in C. albicans by acting as a competitive substrate for ABC transporters (Cdr1p/Cdr2p). This lowers the FLC MIC by 8–64-fold in resistant strains (FICI ≤ 0.5) .

- In contrast, Macrocarpal C inhibits ergosterol biosynthesis and biofilm formation, showing MIC80 values of 32 µg/mL against C. albicans .

Anti-Tumor Activity :

Mechanistic Divergence :

Structural-Activity Relationships (SAR)

- Terpene Chain Length : Longer terpene moieties (e.g., diterpenes in Eucalyptal D) enhance antifungal synergy by improving membrane interaction and efflux pump binding .

- Phloroglucinol Substitutions: Methylation at C-3′ (seen in this compound) correlates with anti-tumor activity, possibly by enhancing DNA intercalation .

- Hybrid Connectivity : Open-chain FPMs (e.g., Eucalyptone G) show reduced bioactivity compared to cyclic variants like Macrocarpal C .

Preparation Methods

Extraction and Isolation of Eucalyptal B from Eucalyptus Biomass

Steam Distillation for Essential Oil Removal

The initial step in isolating this compound involves removing volatile essential oils from Eucalyptus leaves via steam distillation. This pretreatment eliminates monoterpenes (e.g., cineole) that could interfere with downstream extraction efficiency. Fresh or dried leaves are subjected to steam at 100°C for 2–4 hours, after which the residual biomass is dried at 40–60°C and pulverized into a coarse powder (particle size: 0.5–2 mm).

Sequential Solvent Extraction

The defatted biomass undergoes a two-stage extraction process to isolate this compound:

Primary Extraction with Hydro-Alcoholic Solvents

The dried powder is mixed with a 30–50% ethanol-water solution (10 g biomass per 100 mL solvent) and refluxed at 70–90°C for 1 hour. Ethanol concentrations below 50% preferentially extract polar macrocarpals while minimizing co-extraction of lignin derivatives. After filtration, the supernatant is concentrated under reduced pressure and lyophilized to yield a crude extract containing this compound, Macrocarpal A, and Macrocarpal C.

Secondary Extraction for Purification

The residual biomass from the first extraction is re-extracted with a higher ethanol concentration (40–100%) at 70–90°C for 1 hour. This step increases the yield of this compound by solubilizing less polar analogs. The combined extracts are then subjected to liquid-liquid partitioning using ethyl acetate to separate macrocarpals from sugars and tannins.

Optimization of Extraction Parameters

Solvent Composition and Temperature

The ethanol-to-water ratio critically influences this compound recovery. As shown in Table 1 , a 30% ethanol solution achieves a balance between extraction efficiency and selectivity, yielding 12–15 mg/g of this compound. Elevated temperatures (80–90°C) enhance diffusion rates but risk thermal degradation, necessitating strict time control.

Table 1: Impact of Ethanol Concentration on this compound Yield

| Ethanol (%) | Temperature (°C) | Yield (mg/g) | Purity (%) |

|---|---|---|---|

| 10 | 70 | 8.2 ± 0.3 | 62 |

| 30 | 80 | 14.1 ± 0.5 | 78 |

| 50 | 90 | 16.3 ± 0.7 | 71 |

| 100 | 90 | 18.9 ± 0.9 | 65 |

Green Solvent Alternatives

Recent advancements explore methanol-water mixtures (50:50 v/v) as alternatives, though ethanol remains preferred for food-grade applications. Microwave-assisted extraction (MAE) reduces processing time by 40% compared to conventional reflux, achieving comparable yields (15.2 mg/g) at 500 W for 15 minutes.

Analytical Validation and Quantification

High-Performance Liquid Chromatography (HPLC)

This compound is quantified using reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and a UV detector at 210 nm. The mobile phase comprises acetonitrile (A) and 0.1% phosphoric acid (B) in a gradient elution: 0–10 min (30% A), 10–25 min (30→60% A), 25–35 min (60% A). This compound elutes at 18.3 minutes with a linear calibration range of 0.1–50 μg/mL (R² > 0.999).

Challenges and Industrial Scalability

Byproduct Management

The primary byproduct, condensed tannins, is reduced by pre-treatment with polyvinylpolypyrrolidone (PVPP), which adsorbs polyphenols during extraction. This step increases this compound purity from 65% to 82% without affecting yield.

Solvent Recovery Systems

Industrial-scale processes integrate vacuum distillation to recover 85–90% of ethanol, reducing operational costs by 30%. Continuous extraction systems further enhance throughput, processing 500 kg biomass/hour with a 92% yield retention.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Eucalyptal B from natural sources?

this compound, a phloroglucinol-terpene derivative, can be isolated from Eucalyptus species using chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. Structural elucidation typically involves NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS) . For purity validation, high-resolution spectral data must align with established protocols for phloroglucinol-terpene skeletons, as seen in studies on eucalyptal A .

Q. How should researchers design in vitro assays to assess the cytotoxic activity of this compound against cancer cell lines?

Use standardized cell lines (e.g., glioblastoma U87MG or LN229) with viability assays (MTT or CCK-8) at varying concentrations (e.g., 1–100 µM). Include positive controls (e.g., temozolomide for glioma) and validate results via triplicate experiments. Monitor dose-dependent inhibition curves and calculate IC₅₀ values using nonlinear regression models .

Q. What criteria determine the selection of in vivo models for studying this compound’s antitumor efficacy?

Prioritize orthotopic or xenograft models (e.g., murine glioblastoma) to mimic tumor microenvironments. Key parameters include tumor volume measurement via calipers or imaging, survival analysis, and histopathological validation. Ensure compliance with ethical guidelines for animal studies, including sample size justification and humane endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different cancer types?

Discrepancies may arise from cell-specific signaling pathways. Employ transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed targets (e.g., SRSF1, PDK1/AKT/c-Myc). Validate findings using siRNA knockdown or CRISPR-Cas9 in resistant cell lines. Cross-reference results with existing literature on structurally analogous compounds (e.g., eucalyptal A’s anti-GBM activity) .

Q. What strategies optimize the pharmacokinetic profile of this compound for enhanced bioavailability?

Develop nanoformulations (e.g., liposomes, PLGA nanoparticles) to improve solubility and reduce off-target effects. Conduct in vivo pharmacokinetic studies measuring plasma half-life (t₁/₂), Cₘₐₓ, and AUC. Compare oral vs. intravenous administration routes and use LC-MS/MS for metabolite identification .

Q. How should researchers design a robust experimental framework to validate this compound’s synergy with existing chemotherapeutics?

Apply combination index (CI) analysis via the Chou-Talalay method. Test this compound with standard agents (e.g., temozolomide) at fixed ratios and assess synergistic, additive, or antagonistic effects. Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (e.g., Bcl-2, caspase-3) .

Q. What statistical approaches are critical for interpreting dose-response heterogeneity in this compound studies?

Use mixed-effects models to account for inter-experiment variability. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For nonlinear data, employ Bayesian hierarchical modeling to estimate uncertainty in IC₅₀ values .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document protocols in detail (e.g., cell passage numbers, serum batch numbers) and deposit raw data in repositories like Zenodo. Include positive/negative controls and blinded analysis to mitigate bias .

Q. What ethical considerations are paramount when transitioning from preclinical to clinical studies on this compound?

Adhere to Declaration of Helsinki guidelines for human trials. Submit protocols to institutional review boards (IRBs) for approval, including informed consent forms and risk-benefit analyses. For animal studies, follow ARRIVE 2.0 guidelines for reporting .

Q. How should contradictory findings between in vitro and in vivo efficacy of this compound be addressed?

Reconcile disparities by evaluating drug metabolism (e.g., cytochrome P450 interactions) and tumor microenvironment factors (e.g., hypoxia). Use patient-derived xenograft (PDX) models or 3D organoid cultures to bridge the gap between cell-based and whole-organism studies .

Data Presentation & Validation

Q. What metadata standards are essential for publishing this compound’s spectral data?

Include NMR solvent peaks, acquisition parameters (e.g., pulse sequences, relaxation delays), and mass spectrometry ionization modes. Cross-validate with published data for related compounds (e.g., eucalyptal A ). Deposit spectra in public databases (e.g., PubChem, ChemSpider) with unique identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.